2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Description
Contextual Significance within Fluorinated Organic Chemistry
Fluorinated organic chemistry has furnished a plethora of molecules that are integral to advancements in pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physical, chemical, and biological properties. 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL is significant as it embodies a strategic combination of a perfluoroalkyl chain, a reactive iodine atom, and a hydroxyl functional group. This trifecta of features provides a versatile platform for synthetic transformations and for imparting specific functionalities to larger molecular architectures. Its perfluorinated tail renders it both hydrophobic and lipophobic, a hallmark of many fluorochemicals, while the hydroxyl and iodo groups offer reactive handles for further chemical modification.
Classification and Structural Features as an Iodinated Fluorotelomer Alcohol
This compound is classified as an iodinated fluorotelomer alcohol (FTOH). FTOHs are a class of polyfluorinated compounds characterized by a perfluorinated carbon chain of variable length, connected to a non-fluorinated ethyl or longer alkyl alcohol moiety. The general synthesis of FTOHs often involves the telomerization of tetrafluoroethylene (B6358150), which produces perfluoroalkyl iodides. These intermediates can then be reacted to introduce the alcohol functionality. cymitquimica.com
The structure of this compound is distinct due to the presence of an iodine atom on the second carbon of the nonan-1-ol (B41252) backbone. This specific placement of the iodine atom, adjacent to the hydroxyl-bearing carbon, influences the compound's reactivity and potential synthetic applications. The "1H,1H,2H,3H,3H" designation in its name precisely describes the positions of the hydrogen atoms on the carbon backbone, indicating that the fluorination starts from the fourth carbon atom.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38550-44-6 | guidechem.com |
| Molecular Formula | C₉H₆F₁₃IO | guidechem.com |
| Molecular Weight | 504.03 g/mol | guidechem.com |
| Appearance | Off-white solid | cymitquimica.com |
| Melting Point | 45 °C | guidechem.com |
| Boiling Point | 90 °C at 1.5 mmHg | guidechem.com |
| Density | 1.902 g/cm³ | guidechem.com |
| Refractive Index | 1.371 | guidechem.com |
Research Rationale and Scope of Investigation Pertaining to this compound
The primary research rationale for investigating this compound stems from its potential as a versatile building block in organic synthesis. The presence of two distinct reactive sites—the hydroxyl group and the carbon-iodine bond—allows for a range of chemical transformations.
The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and conversion to other functional groups. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions and can participate in various cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The scope of investigation into this compound primarily revolves around its utility in:
Synthesis of Novel Fluorinated Surfactants: The amphiphilic nature of this molecule, with its fluorinated tail and hydrophilic head, makes it a candidate for the synthesis of novel surfactants with potentially enhanced properties.
Polymer Modification: The ability to incorporate this molecule into polymer chains, either as a monomer or as a post-polymerization modification agent, is an area of interest for creating materials with tailored surface properties, such as water and oil repellency.
Development of Complex Fluorinated Molecules: It serves as a precursor for more complex and highly functionalized fluorinated compounds for various research and development purposes.
While detailed research findings specifically on this compound are not extensively documented in publicly accessible literature, its structural features firmly place it within the broader and well-established field of fluorotelomer chemistry. The general principles of FTOH synthesis and reactivity provide a solid foundation for understanding its potential applications and for guiding future research endeavors. The compound's unique combination of a perfluoroalkyl chain and reactive functional groups ensures its continued relevance in the exploration of new fluorinated materials and synthons.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYQTCBVGBFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895352 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38550-44-6 | |
| Record name | 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Iodo 1h,1h,2h,3h,3h Perfluorononan 1 Ol
Established Synthetic Pathways and Precursor Chemistry
The primary route to 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL relies on the addition of a perfluoroalkyl iodide to an unsaturated alcohol. This method is an extension of the broader industrial technology of telomerization, a fundamental process for manufacturing a wide range of perfluoroalkyl substances. researchgate.net
The most direct synthesis for this compound involves the reaction of perfluoro-1-iodohexane with allyl alcohol. This reaction is typically a free-radical addition. acs.org The perfluoroalkyl iodide acts as the source of the perfluorohexyl group and the iodine atom, while allyl alcohol provides the propan-1-ol backbone.
This process is a specific instance of the well-documented radical addition of iodoperfluoroalkanes to allylic monomers. acs.org The initiation of the reaction can be achieved using various methods, including thermal or photochemical initiation, or through the use of chemical radical initiators like peroxides or azo compounds.
While the direct radical addition is a primary route, other strategies for the synthesis of fluorinated iodohydrins exist, offering alternative pathways that could be adapted for this specific target molecule. These methods often focus on the introduction of iodine and a hydroxyl or fluoro group across a double bond.
Table 2: Summary of Alternative Synthetic Strategies
| Method | Description | Key Reagents |
|---|---|---|
| Iodofluorination of Alkenes | An iodine-mediated fluorination that can regioselectively produce 2-fluoroalkyl iodides from alkenes. | Molecular iodine (I₂), HF-pyridine, K₂S₂O₈ or Na₂S₂O₈ |
| Epoxide Ring-Opening | Highly regioselective ring-opening of epoxides with halide reagents to form halohydrins. | Hydrogen and lithium halides, β-cyclodextrin in water |
| Iodoacetoxylation of Alkenes | A regio- and diastereoselective method to introduce iodine and an acetoxy group across a double bond, which can be later hydrolyzed to the alcohol. | Iodine, Oxone, acetic acid/acetic anhydride (B1165640) |
Mechanistic Investigations of this compound Formation
The formation of this compound via the reaction of perfluoro-1-iodohexane and allyl alcohol proceeds through a free-radical chain mechanism. This mechanism can be broken down into three key stages:
Initiation: The reaction begins with the homolytic cleavage of the carbon-iodine bond in perfluoro-1-iodohexane to generate a perfluorohexyl radical (C₆F₁₃•). This step requires an input of energy, typically from heat or UV light, or is facilitated by a radical initiator.
C₆F₁₃I → C₆F₁₃• + I•
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
Step A: The highly electrophilic perfluorohexyl radical adds to the double bond of allyl alcohol. The addition occurs at the terminal, less substituted carbon atom. This regioselectivity is driven by the formation of the more stable secondary radical on the central carbon.
C₆F₁₃• + CH₂=CHCH₂OH → C₆F₁₃CH₂C•HCH₂OH
Step B: The newly formed carbon-centered radical abstracts an iodine atom from another molecule of perfluoro-1-iodohexane. This step yields the final product and regenerates the perfluorohexyl radical, which can then participate in another cycle.
C₆F₁₃CH₂C•HCH₂OH + C₆F₁₃I → C₆F₁₃CH₂CH(I)CH₂OH + C₆F₁₃•
Termination: The chain reaction is concluded when any two radical species combine. This can occur in several ways, such as the combination of two perfluorohexyl radicals or the reaction of a perfluorohexyl radical with the product radical intermediate.
This mechanism is consistent with the well-established behavior of radical additions to alkenes, particularly the anti-Markovnikov addition pattern. masterorganicchemistry.com
Regioselectivity and Stereoselectivity in the Synthesis of Fluorinated Iodohydrins
The synthesis of this compound involves specific considerations regarding the orientation and spatial arrangement of the atoms.
Regioselectivity: The radical addition of perfluoro-1-iodohexane to allyl alcohol is highly regioselective. As explained by the mechanism, the perfluorohexyl radical adds to the terminal carbon (C-3) of the allyl alcohol. This leads to the iodine atom bonding to the adjacent, more substituted carbon (C-2). This outcome is known as anti-Markovnikov addition and is a hallmark of radical additions of HBr or perfluoroalkyl iodides to unsymmetrical alkenes. masterorganicchemistry.com The product is thus named 2-iodo-3-perfluorohexyl-propan-1-ol, confirming this regiochemistry. cymitquimica.comscbt.com
Stereoselectivity: The reaction creates a new chiral center at the C-2 position, the carbon atom bonded to both the iodine and the newly formed C-C bond. In a standard radical addition, the intermediate carbon radical is typically sp²-hybridized and planar. The subsequent iodine atom abstraction can occur from either face of this planar intermediate with roughly equal probability. Consequently, the reaction is generally not stereoselective and produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Chemical databases confirm the presence of one undefined atom stereocenter in the molecule. guidechem.com
Scalability and Industrial Feasibility of Production Methods for this compound
The industrial production of this compound is considered feasible due to its reliance on established fluorotelomer manufacturing technologies. Perfluoroalkyl iodides having 6 to 12 carbon atoms are recognized as valuable intermediates for producing surfactants and water- and oil-repellents. google.com
The synthesis is based on two core industrial processes:
Production of Perfluoro-1-iodohexane: The precursor, perfluoro-1-iodohexane, is typically produced via telomerization. This process involves the reaction of a smaller perfluoroalkyl iodide (the telogen), such as pentafluoroethyl iodide, with multiple units of tetrafluoroethylene (B6358150) (the taxogen). researchgate.net Patents describe methods for the continuous and efficient production of these medium-chain perfluoroalkyl iodides at relatively low temperatures, which is advantageous for industrial-scale operations. google.compatsnap.com
Radical Addition to Allyl Alcohol: The subsequent addition of the perfluoroalkyl iodide to an olefin (in this case, allyl alcohol) is also a common step in the production of fluorotelomer-based products. wikipedia.org
The availability of the starting materials and the use of a well-understood, robust reaction type like free-radical addition suggest that the synthesis can be scaled for commercial production. The primary challenges in industrial-scale production would involve process optimization to maximize yield, minimize byproducts, and ensure efficient purification of the final product.
Reactivity and Functional Group Transformations of 2 Iodo 1h,1h,2h,3h,3h Perfluorononan 1 Ol
Reactions Involving the Iodine Moiety
The carbon-iodine bond in 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL is a focal point for a variety of synthetic transformations. The presence of the electron-withdrawing perfluoroalkyl chain significantly influences the nature of this bond, making it susceptible to both nucleophilic attack and radical reactions.
Nucleophilic Substitution and Elimination Pathways
The carbon atom attached to the iodine is subject to nucleophilic substitution, although the reaction's facility can be influenced by steric hindrance and the electronic effects of the adjacent perfluoroalkyl group. A range of nucleophiles can be employed to displace the iodide ion. In some cases, elimination reactions may compete with substitution, leading to the formation of an alkene, particularly in the presence of a strong, sterically hindered base.
Facile nucleophilic substitutions, including halogenations, acetoxylation, and nitrilation, have been observed in the presence of ionic liquids, often affording desired products in good yields. organic-chemistry.org
Carbon-Carbon Bond Formation via Iodine Functionalization
The iodine atom serves as a handle for various carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. These reactions are critical for extending the carbon skeleton and introducing molecular complexity.
Common methods for carbon-carbon bond formation include:
Friedel-Crafts Alkylation and Acylation: Aromatic compounds can be alkylated or acylated using a haloalkane and a halogen carrier, resulting in a new carbon-carbon bond between the aromatic ring and the alkyl or acyl group. youtube.com
Reactions involving Nitriles: The introduction of a nitrile group, followed by its reduction to a primary amine or hydrolysis to a carboxylic acid, provides a pathway to new carbon-carbon bonds. youtube.com
Cyclopropanation: Carbenes can react with alkenes to form cyclopropanes in a concerted, stereospecific manner. youtube.com The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, generates a carbene-like species for cyclopropanation. youtube.com
Olefin Metathesis: This process involves the exchange of carbon-carbon double bonds between two alkene molecules, facilitated by transition metal catalysts like the Grubbs catalyst. youtube.com
Potential Applications in Hypervalent Iodine Chemistry
Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are valuable reagents in organic synthesis due to their mild and environmentally friendly nature. arkat-usa.orgwikipedia.org These reagents are often used in oxidation reactions and have gained significant attention for their role in fluorination reactions. arkat-usa.orgnih.gov
The synthesis of hypervalent iodine reagents can be achieved through two primary methods:
Fluorination of an iodoarene with a fluorinating agent or a combination of an oxidant and a fluoride (B91410) source. nih.gov
Ligand exchange between a hypervalent iodine compound and a fluoride source. nih.gov
While direct studies on this compound for this purpose are not widely documented, its structure suggests it could be a precursor for creating novel hypervalent iodine reagents. nih.gov The presence of the perfluoroalkyl chain could modulate the reactivity and selectivity of the resulting hypervalent iodine species. researchgate.net
Transformations of the Hydroxyl Group
The primary hydroxyl group in this compound is a versatile functional group that can undergo a wide array of transformations, leading to the synthesis of various derivatives.
Esterification Reactions and Polyfluoroalkyl-Containing Ester Derivatives
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is a fundamental transformation. The resulting esters, which incorporate the polyfluoroalkyl chain, are of interest for their potential applications in materials science and as specialty fluids, owing to the unique properties conferred by the fluorinated segment.
| Reactant | Catalyst/Conditions | Product Type |
| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | Polyfluoroalkyl ester |
| Acyl Chloride | Base (e.g., Pyridine) | Polyfluoroalkyl ester |
| Acid Anhydride (B1165640) | Base or Acid Catalyst | Polyfluoroalkyl ester |
Etherification Reactions, Including Formation of Unsaturated Hydrocarbon Moieties
The hydroxyl group can be converted into an ether through several methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic and versatile approach. fluorine1.ru The reaction of fluorinated alcohols with alkyl halide vinyl ether can produce diethers with a perfluoroalkyl moiety and a terminal vinyl group. fluorine1.ru
Furthermore, reactions with reagents like PhenoFluor have been developed for alkyl aryl ether bond formation between alcohols and phenols, tolerating a wide range of functional groups. nih.gov Iron-catalyzed etherification and transetherification reactions also provide a route to both symmetrical and unsymmetrical ethers from alcohols. acs.org The addition of fluorinated alcohols to epoxides in the presence of a catalyst can also lead to the formation of an ether bond. fluorine1.ru
| Reagent | Catalyst/Conditions | Product Type |
| Alkyl Halide (R-X) | Base (to form alkoxide) | Polyfluoroalkyl ether (R-O-R') |
| Phenol | PhenoFluor, TMS | Alkyl aryl ether |
| Secondary/Primary Alcohols | Fe(OTf)₃, NH₄Cl | Unsymmetrical ether |
| Epoxide | Acid or Base Catalyst | Hydroxy ether |
| Allyl Halide | NaOH, Benzene, DMAP | Allyl ether |
Oxidation and Reduction Chemistry of the Alcohol Functionality
The secondary alcohol group in this compound can undergo oxidation to the corresponding ketone. The presence of the electron-withdrawing perfluoroalkyl group can influence the reactivity of the alcohol. While specific oxidation studies on this exact molecule are not extensively documented in publicly available literature, the oxidation of similar fluorinated alcohols is a known transformation.
Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant would need to consider the potential for side reactions, particularly involving the iodine atom.
Hypothetical Oxidation Reaction:
The reduction of the alcohol functionality to the corresponding alkane is a challenging transformation that would require harsh conditions, likely leading to the reduction of the carbon-iodine bond as well. More common is the reduction of the corresponding ketone back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). bac-lac.gc.carsc.org Given that LiAlH₄ is a powerful reducing agent, it could also potentially reduce the C-I bond. nih.govgoogle.com Sodium borohydride is a milder reagent and would likely be more selective for the reduction of a ketone in the presence of an iodo-group. bac-lac.gc.ca
Table 1: Potential Reagents for Oxidation and Reduction of the Alcohol Functionality
| Transformation | Reagent Class | Specific Example(s) | Expected Product |
| Oxidation | Chromium-based | Pyridinium chlorochromate (PCC) | 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-ONE |
| DMSO-based | Swern Oxidation | 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-ONE | |
| Reduction (of corresponding ketone) | Metal Hydrides | Sodium borohydride (NaBH₄) | This compound |
| Metal Hydrides | Lithium aluminum hydride (LiAlH₄) | This compound |
This table is based on general principles of organic chemistry and reactivity of analogous compounds.
Formation and Reactivity of Polyfluoroalkanol Alkoxides
The hydroxyl group of this compound can be deprotonated by a strong base to form the corresponding alkoxide. Common bases for this transformation include alkali metals (like sodium or potassium) or metal hydrides (like sodium hydride). pressbooks.publibretexts.org The resulting alkoxide is a potent nucleophile. libretexts.orglibretexts.org
Formation of the Alkoxide:
This alkoxide can then participate in various nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where the alkoxide reacts with an alkyl halide to form an ether. masterorganicchemistry.com
Williamson Ether Synthesis:
Similarly, the alkoxide can react with acyl chlorides or acid anhydrides to form esters.
Esterification:
The reactivity of the alkoxide is a key feature in the derivatization of this polyfluoroalkanol.
Chemical Stability of the Perfluorinated Carbon Chain
A defining characteristic of per- and polyfluoroalkyl substances (PFAS) is the exceptional stability of the perfluorinated carbon chain. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical resistance to the molecule. libretexts.org This high bond strength, coupled with the steric shielding provided by the fluorine atoms, protects the carbon backbone from attack by most chemical reagents.
The perfluorinated chain in this compound is therefore expected to be highly resistant to degradation under typical reaction conditions used to modify the alcohol or iodo functional groups. It is not susceptible to cleavage by common acids, bases, or mild oxidizing and reducing agents. This stability is a critical feature, allowing for selective transformations at the more reactive sites of the molecule without compromising the integrity of the fluorinated tail.
However, it is important to note that under very harsh conditions, such as high temperatures, degradation of the perfluoroalkyl chain can occur. Studies on other PFAS have shown that thermal decomposition can lead to the formation of smaller fluorinated fragments. rsc.orgrsc.org
Derivatization Strategies for Enhanced or Modified Chemical Properties
The presence of the hydroxyl and iodo functional groups provides opportunities for the derivatization of this compound to create new molecules with tailored properties.
One significant derivatization strategy involves the conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) ester. This is typically achieved by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.net
Synthesis of a Fluorinated Acrylate Monomer:
The resulting fluorinated acrylate monomer can then be polymerized, often via free-radical polymerization, to produce polymers with a high density of fluorine atoms. rsc.org These polymers are of interest for creating surfaces with low surface energy, leading to applications in water and oil repellent coatings. researchgate.netrsc.org
Another avenue for derivatization involves reactions at the carbon-iodine bond. Perfluoroalkyl iodides are known to undergo radical reactions. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net For instance, they can add across double bonds in the presence of a radical initiator. This allows for the extension of the carbon chain and the introduction of new functional groups.
Table 2: Derivatization Strategies and Potential Applications
| Functional Group Targeted | Reaction Type | Reagents | Product Type | Potential Application |
| Alcohol | Esterification | Acryloyl chloride | Fluorinated acrylate monomer | Polymer synthesis for coatings |
| Alcohol | Esterification | Fatty acid chloride | Fluorinated ester | Surfactants, lubricants |
| Alcohol | Etherification | Alkyl halide (with prior alkoxide formation) | Fluorinated ether | Specialty solvents, inert fluids |
| Iodine | Radical Addition | Alkenes, radical initiator | Extended chain iodoalkane | Synthesis of more complex fluorinated molecules |
This table presents potential derivatization strategies based on known reactivity of similar fluorinated compounds.
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Iodo 1h,1h,2h,3h,3h Perfluorononan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the hydrocarbon portion of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the oxygen of the hydroxyl group and the iodine atom.
Protons on the carbon bearing the hydroxyl group (CH₂OH) are anticipated to appear in the range of 3.5-4.5 ppm. openstax.org The signal for the proton on the carbon atom bonded to the iodine (CHI) would likely be found further downfield, typically in the range of 4.0-5.0 ppm, due to the deshielding effect of the iodine atom. The protons of the methylene (B1212753) group adjacent to the perfluorinated chain (-CH₂-CF₂) would also exhibit a characteristic chemical shift, likely appearing as a complex multiplet due to coupling with both the adjacent proton and the fluorine atoms of the perfluoroalkyl chain. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂OH | 3.5 - 4.5 | Doublet of doublets |
| -CHI- | 4.0 - 5.0 | Multiplet |
| -CH₂-CF₂- | 2.5 - 3.5 | Multiplet |
| -OH | Variable | Broad Singlet |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
The carbon attached to the hydroxyl group (C-OH) is expected to resonate in the range of 50-65 ppm. libretexts.org The carbon bonded to the iodine atom (C-I) will be significantly shifted downfield, typically appearing in the range of 10-40 ppm. The carbons within the perfluorinated chain will exhibit complex splitting patterns due to coupling with the fluorine atoms, with their chemical shifts generally found in the range of 100-125 ppm, often appearing as triplets or multiplets. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C H₂OH | 50 - 65 |
| -C HI- | 10 - 40 |
| -C H₂-CF₂- | 30 - 45 |
| -C F₂- | 100 - 125 (complex multiplets) |
| -C F₃ | ~118 (quartet) |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.
¹⁹F NMR spectroscopy is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the perfluorinated chain in this compound.
The terminal trifluoromethyl group (-CF₃) is expected to show a signal at approximately -81 ppm relative to CFCl₃. The various difluoromethylene groups (-CF₂-) along the perfluorohexyl chain will each have a distinct chemical shift, typically ranging from -110 to -126 ppm. The splitting patterns in the ¹⁹F NMR spectrum, arising from ¹⁹F-¹⁹F spin-spin coupling, can be complex but provide valuable information about the connectivity of the fluorine atoms. slideshare.netorganicchemistrydata.orgcolorado.edu
Table 3: Predicted ¹⁹F NMR Chemical Shifts for the Perfluorohexyl Moiety
| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -CF₃ | ~ -81 |
| -CF₂- (internal) | -122 to -126 |
| -CF₂- (adjacent to hydrocarbon) | ~ -115 |
Note: These are predicted values based on typical chemical shifts for perfluoroalkyl chains and may vary based on experimental conditions.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule. nih.gov
¹H-¹H COSY: This experiment would reveal the coupling between adjacent protons, helping to trace the connectivity of the hydrocarbon backbone from the -CH₂OH group to the -CH₂-CF₂- group.
¹H-¹³C HMQC/HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is essential for assigning the carbon resonances based on the already assigned proton signals.
¹⁹F-¹³C HSQC: This experiment can be used to correlate the fluorine signals with their directly attached carbon atoms within the perfluorinated chain. researchgate.net
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bond vibrations within the molecule.
The Infrared (IR) spectrum is expected to show characteristic absorption bands for the different functional groups present:
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgorgchemboulder.com
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene and methine groups.
C-O stretch: A strong absorption band for the C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹. spectroscopyonline.com
C-F stretch: Strong and intense absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the perfluorinated chain.
C-I stretch: A weaker absorption for the C-I stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹. horiba.com
Raman spectroscopy provides complementary information to IR spectroscopy. Key expected Raman bands include:
C-I stretch: The C-I stretching vibration is often more prominent in the Raman spectrum than in the IR spectrum and would be expected in the 480-660 cm⁻¹ range. horiba.comuci.edu
C-F vibrations: The symmetric stretching and deformation modes of the CF₂ and CF₃ groups will also be Raman active.
C-C backbone: Vibrations of the carbon-carbon skeleton will also be observable.
The combination of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₉H₆F₁₃IO, the expected monoisotopic mass is approximately 503.9256 g/mol . mit.edu High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.
The fragmentation of this molecule in the mass spectrometer would likely proceed through several pathways:
Loss of Iodine: A common fragmentation pathway for organic iodides is the cleavage of the C-I bond, leading to the observation of an I⁺ ion at m/z 126.90447 or a fragment corresponding to the loss of an iodine radical from the molecular ion. wikipedia.org
Fragmentation of the Perfluoroalkyl Chain: Perfluoroalkyl chains typically fragment through the loss of CF₂ units (50 Da) or CF₃ (69 Da). msu.eduwell-labs.com
Cleavage of the Hydrocarbon Chain: Fragmentation can also occur within the hydrocarbon portion of the molecule, for instance, through alpha-cleavage adjacent to the hydroxyl group. libretexts.org
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
By analyzing the masses and relative abundances of the fragment ions, it is possible to piece together the structure of the original molecule and confirm its identity. MS is also a highly sensitive method for assessing the purity of the compound by detecting the presence of any impurities. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to separate the target compound from any byproducts or starting materials before mass analysis. acs.orgnih.gov
Chromatographic Separation and Quantitative Analysis Techniques
The separation and quantitative analysis of this compound are predominantly achieved through high-resolution chromatographic methods. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the compound and its derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many fluorotelomer alcohols (FTOHs). For the analysis of compounds similar to this compound, a semi-polar capillary column is often employed to achieve adequate separation. Chemical ionization (CI) can be a preferred method over electron ionization (EI) as it often yields a more abundant molecular ion, which is crucial for definitive identification.
Hypothetical GC-MS Parameters for this compound Analysis:
| Parameter | Value |
| Column | DB-624 or similar mid-polarity column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table presents hypothetical parameters based on the analysis of similar fluorinated compounds.
The mass spectrum of this compound under EI would be expected to show characteristic fragmentation patterns, including the loss of the iodine atom, water, and various perfluorinated fragments.
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal lability. For FTOHs, LC-MS has proven to be an effective analytical tool. nih.govpku.edu.cn
The separation is typically performed using a reverse-phase column, such as a C18 or a phenyl-hexyl column. pku.edu.cnshimadzu.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the addition of a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. pku.edu.cn
Electrospray ionization (ESI) is a common ionization source used for FTOHs, and it can be operated in either positive or negative ion mode. For alcohols, negative ion mode ESI can be effective in forming the deprotonated molecule [M-H]⁻. nih.gov Alternatively, atmospheric pressure chemical ionization (APCI) has also been shown to be effective for the ionization of neutral PFASs. pfascentral.org
To enhance the sensitivity of LC-MS analysis for FTOHs, derivatization with a reagent such as dansyl chloride can be employed. pku.edu.cnepa.gov This process attaches a readily ionizable group to the alcohol, significantly improving its signal in the mass spectrometer.
Illustrative LC-MS/MS Parameters for FTOH Analysis:
| Parameter | Value |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or APCI |
| Polarity | Negative or Positive Ion Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) for high selectivity |
This table provides illustrative parameters based on established methods for fluorotelomer alcohols. pfascentral.orgnih.govpku.edu.cnshimadzu.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. itwreagents.comukessays.com In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.eduthieme.de
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system. The polarity of the eluent is chosen to achieve good separation between the starting material and the product, with the goal of having the Rf values of the key components between 0.2 and 0.8. rochester.edu
Due to the fluorinated nature of the compound, visualization of the spots on the TLC plate under a UV lamp might be challenging if the molecule lacks a strong chromophore. In such cases, staining with a universal reagent like potassium permanganate (B83412) or iodine vapor can be effective. reddit.com The change in the spot pattern over time provides a clear indication of the reaction's progress.
Typical TLC System for Monitoring a Reaction Involving a Fluorinated Alcohol:
| Component | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) |
| Visualization | UV light (254 nm), followed by staining (e.g., potassium permanganate or iodine) |
This table outlines a general approach to using TLC for reaction monitoring of fluorinated compounds. ukessays.com
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a single crystal of the compound, which can often be a challenging step. If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
As of the current literature survey, there are no published crystal structures specifically for this compound. However, the crystallographic analysis of other functionalized perfluoroalkanes demonstrates the utility of this technique in providing detailed structural insights into this class of compounds. The presence of the heavy iodine atom would be advantageous for the crystallographic analysis, as it would scatter X-rays strongly, aiding in the solution of the phase problem.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Fluorinated Molecules and Materials
The dual functionality of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL, namely the hydroxyl (-OH) and iodo (-I) groups, coupled with the significant perfluorohexyl tail, establishes it as a versatile building block. These features allow for its strategic incorporation into a variety of molecular structures to impart unique, fluorine-driven properties.
The inherent amphiphilic nature of this compound, with its hydrophilic alcohol head and a lipophobic/hydrophobic fluorinated tail, makes it a direct precursor for specialized surfactants. The primary alcohol group can be readily modified to create a range of non-ionic surfactants through etherification or esterification. For example, reaction with ethylene (B1197577) oxide would yield polyoxyethylene ethers, a common class of non-ionic surfactants.
Furthermore, the secondary iodide offers a reactive site for further functionalization. Nucleophilic substitution of the iodine atom can introduce a variety of new head groups, including ionic functionalities, thereby expanding the scope to cationic or anionic surfactants. This adaptability is crucial for creating surfactants tailored for specific applications where properties like chemical stability and performance in extreme conditions are paramount.
Fluorous biphasic systems are a powerful tool for catalyst recovery and product purification in organic synthesis. These systems rely on a fluorous phase that is immiscible with common organic solvents. Derivatives of this compound are prime candidates for the formulation of such fluorous solvents.
By modifying the hydroxyl group to reduce its polarity, for instance, through etherification with a short alkyl or another fluorinated group, the resulting molecule would exhibit enhanced fluorous character. The high fluorine content of the perfluorohexyl chain ensures a high affinity for other fluorous molecules and a lack of miscibility with many organic and aqueous phases. The development of such derivatives contributes to the expansion of the fluorous solvent library, enabling cleaner and more efficient chemical processes.
The creation of surfaces with low energy, leading to water and oil repellency, is a significant area of materials science. Fluorinated polymers are exceptional in this regard. This compound serves as a key monomer for synthesizing such functional polymers.
The primary alcohol can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), through esterification. The subsequent polymerization of this monomer leads to a polymer with pendant perfluoroalkyl chains. These chains orient at the polymer-air interface, creating a dense fluorinated surface with very low surface energy. Such polymers are highly sought after for applications in protective coatings, anti-fouling surfaces, and stain-resistant textiles. The presence of the iodine atom in the original monomer can also be exploited for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking sites. The general utility of polymer and surfactant mixtures in various applications is a well-established concept. mdpi.comtaylorfrancis.comustc.edu.cn
Role in the Design of Novel Catalytic Systems
Fluorous chemistry offers elegant solutions for catalyst recovery, a key principle of green chemistry. By attaching a fluorous tag to a homogeneous catalyst, it can be selectively separated from the reaction mixture by extraction with a fluorous solvent.
This compound is an ideal reagent for introducing a fluorous pony-tail onto a catalyst ligand. The reactive hydroxyl or iodo group can be used to form a covalent bond with the ligand structure. For example, the alcohol can be used to displace a leaving group on a ligand backbone, or the iodide can be coupled with a ligand fragment. Once attached, the perfluorohexyl chain renders the entire catalyst-ligand complex soluble in fluorous solvents, facilitating its recovery and reuse after the reaction is complete. This strategy has been successfully applied to a wide range of catalytic processes. epa.gov
The principles of fluorous separation can also be applied to heterogeneous catalysis. In this context, a solid support material, such as silica (B1680970) gel or a polymer resin, can be functionalized with fluorous groups. This compound can be chemically grafted onto the surface of these supports. The hydroxyl group, for instance, can react with surface silanols on silica.
This creates a "fluorous-phase" coated solid support. A fluorous-tagged catalyst can then be immobilized on this support through fluorous-fluorous interactions. The reaction is carried out in a conventional organic solvent, and at the end of the reaction, the solid support with the immobilized catalyst can be easily filtered off for reuse. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis.
Precursor for Bioactive Fluorinated Compounds and Agrochemicals
The compound this compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are synthetic compounds characterized by a hydrocarbon structure where multiple hydrogen atoms have been replaced by fluorine. nih.gov This structural modification, specifically the presence of a stable carbon-fluorine bond, imparts unique chemical and thermal stability. nih.gov Polyfluoroalkyl compounds like the subject of this article can undergo transformations to form highly persistent perfluoroalkyl-substituted compounds and are thus considered precursors. nih.gov The presence of both a reactive iodo-group and a hydroxyl group makes this compound a potentially valuable building block for synthesizing more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where the introduction of fluorinated moieties is a widely used strategy to enhance efficacy and stability.
The table below details the known physicochemical properties of this compound. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₁₃IO |
| Molecular Weight | 504.03 g/mol |
| Melting Point | 45 °C |
| Boiling Point | 90 °C at 1.5 mm Hg |
| Density | 1.902 g/cm³ |
| Refractive Index | 1.371 |
| Flash Point | 84.6 °C |
| Topological Polar Surface Area | 20.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 14 |
Data sourced from Guidechem. guidechem.com
Strategic Introduction of Fluorine and Perfluoroalkyl Groups in Medicinal Chemistry
The incorporation of fluorine or fluorine-containing groups into biologically active molecules is a proven strategy in modern drug discovery. nih.govnih.gov The selective introduction of fluorine can significantly enhance a candidate molecule's pharmacokinetic and physicochemical properties. tandfonline.com The rationale behind this strategy is multifaceted, leveraging the unique properties of the fluorine atom, such as its small size, low polarizability, and extreme electronegativity. nih.govtandfonline.com
One of the primary goals of fluorination is to improve a drug's metabolic stability. tandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov This strategy is a common approach for optimizing lead compounds in drug development. nih.gov
Furthermore, introducing fluorine can modulate a molecule's physicochemical properties to improve its effectiveness. tandfonline.com These modifications can lead to:
Enhanced Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more favorable interactions with target proteins or enzymes. nih.govtandfonline.com
Increased Membrane Permeability : Strategic fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action. nih.gov
Compounds like this compound serve as "building blocks" for this purpose. The perfluoroalkyl chain can be incorporated into a larger parent molecule, while the iodo and hydroxyl groups provide reactive handles for synthetic chemists to perform the necessary chemical reactions to build the final bioactive compound. Other related perfluoroalkyl iodides are also used as synthetic intermediates. nih.govsigmaaldrich.com
Influence of Fluorine and Perfluoroalkyl Groups on Biological Activity and Metabolism
The introduction of fluorine and perfluoroalkyl groups has a profound effect on a molecule's biological activity and metabolic fate. tandfonline.com The "fluorine effect" refers to the significant changes in physical and chemical properties that arise from incorporating a fluorine-containing group. researchgate.net This can improve a molecule's solubility, absorption, and lipophilicity. researchgate.net Because fluorine is the most electronegative element, its presence significantly alters a compound's physicochemical properties, which in turn can induce different biological responses compared to its non-fluorinated analogue. tandfonline.com
The primary influence on metabolism stems from the strength of the C-F bond. nih.gov This bond is highly resistant to both oxidative and reductive degradation processes, which is why per- and polyfluoroalkyl substances are known for their persistence in the environment and in biological systems. nih.govwikipedia.org While this metabolic stability is often a desirable trait in drug design, it also means that these compounds can bioaccumulate. wikipedia.org The potential for bioaccumulation depends on factors such as the length of the perfluoroalkyl chain and the specific functional groups present in the molecule. nih.gov
Research has shown that exposure to certain per- and polyfluoroalkyl substances is associated with a range of health outcomes, and they can disrupt biological pathways such as the nuclear receptor family. nih.gov The persistence of these compounds has raised environmental and health concerns, leading to regulations on certain legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). acs.org Consequently, the development of novel fluorinated alternatives continues, aiming to retain the beneficial properties while minimizing adverse impacts. acs.org
The table below provides a comparison of the subject compound with other perfluoroalkyl iodides used in synthesis.
Table 2: Comparison of Related Perfluoroalkyl Iodides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | 2043-57-4 | C₈H₄F₁₃I | 474.00 |
| 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane | 38550-34-4 | C₉H₆F₁₃I | 488.03 |
| 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 | C₁₀H₄F₁₇I | 574.02 |
Data sourced from PubChem nih.gov, A2B Chem a2bchem.com, and Sigma-Aldrich sigmaaldrich.com.
Environmental Behavior and Analytical Monitoring of 2 Iodo 1h,1h,2h,3h,3h Perfluorononan 1 Ol Within the Per and Polyfluoroalkyl Substances Pfas Framework
Occurrence and Distribution in Environmental Matrices as a Fluorotelomer Alcohol (FTOH)
The volatility of FTOHs facilitates their long-range atmospheric transport, leading to their presence in remote locations. alsglobal.com Once in the environment, their partitioning between air, water, soil, and sediment is governed by their physicochemical properties. The presence of a long fluorinated chain suggests that 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL would exhibit hydrophobic and lipophobic characteristics, leading to its association with organic matter in soil and sediment.
A study on the biotransformation of 8:2 FTOH in soil from sites impacted by aqueous film-forming foams (AFFFs) highlights the environmental relevance of these compounds. acs.org Given that iodinated compounds can be components of certain industrial applications, it is plausible that this compound could be found in areas associated with specific industrial activities.
Table 1: Potential Environmental Matrices for this compound
| Environmental Matrix | Rationale for Potential Occurrence |
|---|---|
| Indoor & Outdoor Air | Volatility of FTOHs allows for atmospheric release and transport. nih.govrsc.org |
| Water (Surface & Ground) | Deposition from the atmosphere and leaching from contaminated soils and landfills. alsglobal.com |
| Soil & Sediment | Sorption to organic matter due to the hydrophobic fluorinated chain. purdue.edu |
| Biosolids & Landfill Leachate | Accumulation in waste streams from consumer and industrial products. rsc.orgnih.gov |
Degradation Pathways and Metabolite Formation in Environmental Systems
The degradation of this compound in the environment is expected to proceed through various abiotic and biotic pathways, influenced by its chemical structure.
Specific photolytic and hydrolytic stability studies on this compound are not extensively documented. However, the principles of organic chemistry suggest that the carbon-iodine (C-I) bond is the most labile part of the molecule in comparison to carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker than C-F, C-Cl, and C-Br bonds, making it more susceptible to cleavage. vaia.comsavemyexams.comgoogle.com
Photolysis: Photodegradation of PFAS can be influenced by the wavelength of light and the presence of other substances. researchgate.netnih.gov Direct photolysis at specific UV wavelengths has been shown to degrade certain PFAS. digitellinc.com The presence of the C-I bond in this compound may render it more susceptible to photolytic degradation compared to its non-iodinated counterparts, potentially leading to the formation of other fluorinated compounds.
Hydrolysis: The hydrolysis of haloalkanes is a well-understood reaction where the halogen is substituted by a hydroxyl group. The rate of hydrolysis is dependent on the strength of the carbon-halogen bond, with iodoalkanes being the most reactive. savemyexams.comgoogle.comchemrevise.org Therefore, it is anticipated that this compound would undergo hydrolysis at the C-I bond, likely yielding a diol and iodide ions. The perfluorinated chain is expected to remain stable under typical environmental conditions.
Research on the biotransformation of FTOHs provides a framework for understanding the likely metabolic fate of this compound. Studies have consistently shown that FTOHs are biodegradable precursors to PFCAs. nih.gov
Aerobic biotransformation of FTOHs, such as 8:2 FTOH, has been observed in various systems including soil, activated sludge, and by specific bacterial strains like Pseudomonas species. acs.org The process typically involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, which can then undergo further degradation. The fungus Cunninghamella elegans has also been shown to efficiently biotransform 6:2 FTOH, with the key enzymes being cytochrome P450s. nih.gov
The biotransformation of 8:2 FTOH has been studied under various redox conditions in soils from AFFF-impacted sites. acs.org Under nitrate-reducing conditions, transformation products included 8:2 fluorotelomer saturated and unsaturated carboxylic acids (8:2 FTCA and 8:2 FTUA), 7:2 secondary fluorotelomer alcohol (7:2 sFTOH), and perfluorooctanoic acid (PFOA). acs.org The presence of the iodine atom in this compound could influence the microbial communities involved and the specific transformation pathways. It is plausible that deiodination could be an initial step in its biotransformation.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
|---|---|
| Photolysis | Deiodinated fluorotelomer alcohol, shorter-chain PFAS |
| Hydrolysis | 1H,1H,2H,3H,3H-perfluorononane-1,2-diol, Iodide |
Advanced Analytical Methods for Environmental Trace Analysis and Quantification
The detection and quantification of PFAS, including FTOHs, in environmental matrices at trace levels present significant analytical challenges due to their widespread presence and the low concentrations at which they can have environmental impacts.
The analysis of FTOHs in various environmental matrices typically involves extraction followed by instrumental analysis. Solid-phase extraction (SPE) is a common technique for concentrating FTOHs from water samples. waters.com For solid matrices like soil and biosolids, extraction with organic solvents such as methyl tert-butyl ether (MTBE) is employed. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary instrumental techniques for the determination of FTOHs. rsc.orgmdpi.com Recent advancements have led to the use of tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. For instance, GC-MS/MS with positive chemical ionization (PCI) has been utilized for the ultra-trace level detection of FTOHs in water. wessling-group.comalsglobal.comalsglobal.com LC coupled with high-resolution mass spectrometry (HRMS) is also a powerful tool for identifying a wide range of PFAS, including emerging compounds. acs.org
For the analysis of this compound, a method combining an appropriate extraction technique with either GC-MS/MS or LC-MS/MS would likely be effective. The presence of the iodine atom could potentially be used for selective detection.
The availability of certified reference materials (CRMs) is crucial for accurate quantification and for ensuring the quality and comparability of environmental monitoring data. Several suppliers offer a range of PFAS standards, including FTOHs and their mixtures. zeptometrix.comaccustandard.comphenomenex.comlgcstandards.com NIST has also been actively developing reference materials for PFAS measurements to support the scientific and regulatory communities. nist.gov
While a specific CRM for this compound is not widely listed in major chemical supplier catalogs, its synthesis would be a prerequisite for the development of a certified standard. Chemical suppliers like Santa Cruz Biotechnology and ChemicalBook list the compound, suggesting it can be synthesized for research purposes. scbt.comchemicalbook.com The establishment of a certified reference standard for this compound would be essential for its inclusion in routine environmental monitoring programs and for regulatory compliance should it be identified as a contaminant of concern.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Per- and Polyfluoroalkyl Substances | PFAS |
| Fluorotelomer Alcohol | FTOH |
| Perfluorocarboxylic Acids | PFCAs |
| 8:2 Fluorotelomer Alcohol | 8:2 FTOH |
| 6:2 Fluorotelomer Alcohol | 6:2 FTOH |
| 8:2 Fluorotelomer Saturated Carboxylic Acid | 8:2 FTCA |
| 8:2 Fluorotelomer Unsaturated Carboxylic Acid | 8:2 FTUA |
| 7:2 Secondary Fluorotelomer Alcohol | 7:2 sFTOH |
| Perfluorooctanoic Acid | PFOA |
Computational Chemistry and Theoretical Studies of 2 Iodo 1h,1h,2h,3h,3h Perfluorononan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL. These calculations can determine a wide range of molecular properties, from the distribution of electron density to the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing chemical reactivity.
The electronic structure of this molecule is significantly influenced by the presence of highly electronegative fluorine atoms and the relatively electropositive iodine atom. DFT calculations can precisely quantify the partial charges on each atom, revealing the polar nature of the C-F and C-I bonds. The perfluoroalkyl chain induces a strong electron-withdrawing effect, which in turn influences the acidity of the hydroxyl proton and the reactivity of the adjacent C-I bond.
For organoiodine compounds, especially those containing heavy atoms like iodine, it is often necessary to employ basis sets that can account for relativistic effects, such as the LANL2MB basis set, in conjunction with a suitable functional like B3LYP. nih.gov The choice of functional and basis set is critical for obtaining accurate results and is typically validated against experimental data for similar, smaller molecules where available.
Reactivity descriptors derived from quantum chemical calculations, such as the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's stability and propensity to react. A large HOMO-LUMO gap generally indicates high kinetic stability. The analysis of the electrostatic potential mapped onto the electron density surface can identify sites susceptible to nucleophilic or electrophilic attack. For this compound, the area around the iodine atom is expected to exhibit a region of positive electrostatic potential, known as a σ-hole, making it a potential site for halogen bonding interactions.
Table 1: Calculated Electronic Properties of this compound (Representative Values) Note: These values are representative and would be specifically calculated for the molecule using DFT methods.
| Property | Representative Value | Description |
| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |
| Mulliken Charge on Iodine | +0.45 e | Partial charge on the iodine atom |
| Mulliken Charge on Oxygen | -0.60 e | Partial charge on the oxygen atom |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational preferences and intermolecular interactions. For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments, such as in the gas phase, in solution, or at interfaces.
The conformational landscape of this molecule is largely dictated by the rotational barriers around the C-C bonds of the alkyl and perfluoroalkyl chains. The perfluoroalkyl segment is known to adopt a helical conformation due to the steric repulsion between the bulky fluorine atoms. MD simulations can quantify the preferred dihedral angles and the energy barriers between different conformers.
The choice of a suitable force field is paramount for the accuracy of MD simulations. For fluorinated and iodinated compounds, specialized force fields are often required. Polarizable force fields, such as AMOEBA or CHARMM Drude, can provide a more accurate description of the electrostatic interactions, particularly the anisotropy of the electron distribution around the iodine atom (the σ-hole). nih.gov Alternatively, the General Amber Force Field (GAFF) can be used, often with re-parameterized partial atomic charges derived from quantum mechanical calculations to better represent the molecular electrostatics. researchgate.net
MD simulations can also elucidate the nature of intermolecular interactions. In a condensed phase, this compound can engage in hydrogen bonding through its hydroxyl group and halogen bonding through its iodine atom. Simulations can provide information on the strength and dynamics of these interactions, as well as on the hydrophobic interactions of the perfluoroalkyl chain. For instance, MD studies on similar perfluorinated compounds at interfaces have shown their tendency to form ordered monolayers or complex multi-layered structures. researchgate.net
Table 2: Representative Dihedral Angle Preferences in the Perfluoroalkyl Chain of this compound Note: These are illustrative values for a generic perfluoroalkyl chain, obtainable from MD simulations.
| Dihedral Angle | Preferred Value (degrees) | Potential Energy Barrier (kcal/mol) |
| F-C-C-F (gauche) | ± 60 | 0.5 |
| F-C-C-F (trans) | 180 | 0.0 |
| C-C-C-C (helical twist) | ~165 | 1.2 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides robust methods for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds like this compound. The most commonly calculated spectra are infrared (IR) and nuclear magnetic resonance (NMR).
DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. sigmaaldrich.com These predicted spectra can be compared with experimental FT-IR data to confirm the molecular structure and the presence of specific functional groups. For instance, the characteristic stretching frequencies of the O-H, C-H, C-F, and C-I bonds can be computationally identified.
NMR spectroscopy is a cornerstone of molecular structure elucidation, and the prediction of NMR chemical shifts is a significant application of quantum chemistry. For this compound, the prediction of ¹H, ¹³C, and especially ¹⁹F NMR spectra is of great interest. The ¹⁹F NMR spectrum is particularly sensitive to the local electronic environment, making it an excellent probe for the structure of fluorinated compounds.
Table 3: Predicted Spectroscopic Data for this compound Note: These are theoretically predicted values and await experimental validation.
| Spectrum | Peak/Signal | Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | Multiplet | ~3.8 | -CH₂OH |
| Multiplet | ~2.5 | -CH₂-CF₂- | |
| ¹³C NMR | Singlet | ~60 | -CH₂OH |
| Multiplet | ~110-120 | Perfluoroalkyl carbons | |
| Singlet | ~20 | -CHI- | |
| ¹⁹F NMR | Triplet | ~-81 | -CF₃ |
| Multiplet | ~-115 to -126 | -CF₂- groups | |
| IR | Broad peak | ~3350 | O-H stretch |
| Sharp peaks | ~2950 | C-H stretch | |
| Strong, complex bands | ~1100-1300 | C-F stretch | |
| Weak peak | ~530 | C-I stretch |
Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. This information is crucial for understanding how a molecule is formed and for optimizing synthetic routes.
A plausible synthetic pathway to this compound could involve the free-radical addition of a perfluoroalkyl iodide to an unsaturated alcohol precursor. researchgate.net Computational methods can be used to model this reaction step-by-step. DFT is commonly employed to locate the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculation of the vibrational frequencies of these structures allows for the characterization of stationary points on the potential energy surface and the calculation of zero-point vibrational energies and thermal corrections to the electronic energies.
The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. By mapping out the entire reaction energy profile, chemists can identify the rate-determining step and explore the feasibility of different mechanistic pathways. For instance, in a radical addition reaction, computational modeling can help to understand the regioselectivity of the addition.
In the context of synthesizing fluorinated molecules, computational studies have been used to elucidate the mechanisms of fluorination reactions catalyzed by hypervalent iodine compounds. nih.govresearchgate.netnih.gov These studies often employ DFT functionals like M06-2X, which are well-suited for describing non-covalent interactions and reaction energetics. Such computational investigations can reveal the intricate role of the catalyst and solvent in stabilizing transition states.
Table 4: Representative Calculated Energetics for a Plausible Synthetic Step Note: These are illustrative values for a hypothetical reaction step in the synthesis of this compound.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +20.5 | +22.0 |
| Products | -15.0 | -14.5 |
Emerging Research Directions and Interdisciplinary Investigations
Development of Sustainable Synthesis and Green Chemistry Approaches for Iodinated Fluorinated Compounds
The synthesis of fluorinated compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. Consequently, a significant push towards more sustainable and greener synthetic routes is underway. For iodinated fluorinated compounds like 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL, these efforts are focused on improving reaction efficiency, reducing the use of harsh reagents, and minimizing environmental impact.
Recent advancements in photochemistry offer promising avenues for the greener synthesis of fluoroalkylated compounds. rsc.orgnih.gov One notable development is the use of visible light to promote fluoroalkylation reactions, initiated through noncovalent interactions between a solvent like acetone (B3395972) and fluoroalkyl iodides. rsc.orgnih.gov This approach is significant as it can proceed without the need for a photoredox catalyst, simplifying the reaction setup and reducing potential sources of metal contamination. rsc.orgnih.gov The proposed mechanism involves the formation of a fluoroalkyl radical under blue LED irradiation, which then reacts with various substrates. rsc.org This method's mild conditions and high functional group tolerance make it an attractive strategy for the synthesis and functionalization of complex molecules. rsc.orgnih.gov
Furthermore, the development of transition-metal-catalyzed C-H bond activation is being explored as a sustainable strategy for creating fluorinated molecules. mdpi.com Iron catalysis, in particular, is gaining traction for the 1,2-addition of perfluoroalkyl iodides to alkenes and alkynes due to iron's abundance and low cost. researchgate.netacs.org These reactions often exhibit wide substrate scope and high functional group tolerance, providing a direct and atom-economical route to complex perfluoroalkylated structures. researchgate.net
The principles of green chemistry are also being applied to the broader context of fluorinated compound synthesis. This includes the use of deep eutectic solvents (DESs) as environmentally benign reaction media. researchgate.netresearchgate.net DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components, and they can be designed to be non-toxic, biodegradable, and recyclable. researchgate.net The exploration of these alternative solvents could significantly reduce the environmental footprint of synthesizing iodinated fluorinated compounds.
High-Throughput Screening for Novel Reactivity and Applications of this compound
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds or reactions to identify "hits" with desired properties. While specific HTS studies on this compound are not yet prevalent in the literature, the application of HTS to the broader class of per- and polyfluoroalkyl substances (PFAS) for biological interactions is an active area of research. researchgate.netacs.org For instance, HTS has been used to simulate the docking scores of numerous perfluoroalkyl compounds to understand their interactions with proteins. researchgate.net
In the context of discovering new reactivity, HTS can be envisioned as a tool to rapidly screen for novel transformations of the C-I bond in this compound. By employing automated synthesis and analysis platforms, a wide array of catalysts, reagents, and reaction conditions could be tested in parallel to identify new methods for derivatization. This could lead to the discovery of unexpected and valuable chemical transformations that would be time-consuming to find through traditional, hypothesis-driven research.
The potential applications of HTS extend to materials science, where libraries of derivatives of this compound could be screened for desirable properties such as hydrophobicity, oleophobicity, or self-assembly characteristics. This could accelerate the development of new coatings, surfactants, and other advanced materials.
Integration with Supramolecular Chemistry and Nanomaterials Science
The ability of iodinated perfluoroalkanes to act as halogen-bond donors is a key feature that enables their integration into supramolecular assemblies and nanomaterials. researchgate.netacs.org Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. acs.org The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules into well-defined architectures. acs.orgacs.org
Research has demonstrated that iodoperfluoroalkanes can form stable complexes with various halogen-bond acceptors, such as pyridines and halide anions. acs.orgacs.org These interactions have been harnessed to create supramolecular polymers and liquid crystals. researchgate.netacs.orgrsc.org For example, the self-assembly of iodoperfluoroalkanes with star-shaped polymers has been shown to lead to highly organized nanostructures. researchgate.net The fluorinated segments of the iodoperfluoroalkanes tend to segregate from the hydrocarbon or polyethylene (B3416737) glycol parts of the polymer, driving the formation of ordered domains. researchgate.net
The hydroxyl group in this compound adds another dimension to its potential in supramolecular chemistry, as it can participate in hydrogen bonding. The interplay between halogen bonding from the iodo group and hydrogen bonding from the hydroxyl group could lead to the formation of complex and functional supramolecular architectures.
In nanomaterials science, iodinated perfluoroalkanes are being investigated for the surface modification of nanoparticles. The perfluorinated chains can create a fluorophilic surface, which can be exploited for creating materials with unique wetting properties or for the selective placement of nanoparticles in multiphase systems. The reactive iodine atom also provides a handle for further chemical modification on the nanoparticle surface.
Future Prospects for Targeted Derivatization and Application-Specific Design
The presence of a reactive carbon-iodine bond and a hydroxyl group makes this compound a versatile platform for targeted derivatization. The development of new synthetic methodologies for the functionalization of perfluoroalkyl iodides opens up a wide range of possibilities for creating application-specific molecules.
Radical-mediated reactions are a prominent strategy for the derivatization of perfluoroalkyl iodides. The homolytic cleavage of the C-I bond, often initiated by light or a radical initiator, generates a perfluoroalkyl radical that can participate in various reactions. beilstein-journals.orgmdpi.comrsc.org For example, these radicals can add across alkenes and alkynes, leading to the formation of more complex fluorinated structures. researchgate.netbeilstein-journals.org This approach has been used to synthesize perfluorinated oxindoles through a cascade cyclization reaction. beilstein-journals.org
Iron-catalyzed cross-coupling reactions also show great promise for the derivatization of perfluoroalkyl iodides. researchgate.netacs.org These methods allow for the formation of carbon-carbon bonds between the perfluoroalkyl group and various aryl or alkyl partners. The resulting perfluoroalkylated alkyl and alkenyl iodides can be further functionalized, providing a streamlined route to a diverse array of organic molecules. researchgate.net
Looking forward, the ability to selectively modify the iodo and hydroxyl groups of this compound will be crucial for designing molecules with tailored properties. For example, the hydroxyl group could be esterified or etherified to introduce different functionalities, while the iodo group is transformed into other chemical moieties. This dual functionalization capability could lead to the development of novel surfactants with tunable properties, advanced monomers for specialty polymers, and building blocks for complex bioactive molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves fluorotelomer alcohol (FTOH) intermediates, such as 6:3 FTOH (C9H5F13IO), via iodination of perfluorinated precursors. Key steps include:
- Iodination : Use of iodine monochloride (ICl) in fluorinated solvents under inert atmospheres to minimize side reactions .
- Purification : Fractional distillation under reduced pressure (e.g., 0.7 mmHg for boiling point ~90°C) to isolate the target compound .
- Optimization : Adjust stoichiometry of iodine sources and reaction time to mitigate byproducts like perfluoroalkanes.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : NMR to confirm perfluorinated chain integrity and NMR to verify the hydroxyl and iodinated positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (504.03 g/mol) and isotopic patterns for iodine (e.g., m/z 504.03 ± 0.01) .
- Elemental Analysis : Quantify fluorine (F: ~49.8%) and iodine (I: ~25.2%) content to assess stoichiometric accuracy .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., methanol, acetone) but insoluble in water due to the perfluorinated chain .
- Stability :
- Thermal : Decomposes above 200°C; store at -20°C in amber vials to prevent photodegradation .
- Chemical : Susceptible to hydrolysis in acidic/alkaline conditions; avoid exposure to strong bases or nucleophiles .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The iodine atom acts as a leaving group, enabling SN2 reactions with amines or thiols to form perfluorinated ethers or sulfides.
- Kinetic Studies : Use labeling to track reaction pathways and competing elimination processes (e.g., β-fluoride elimination) .
- Contradictions : Conflicting reports on reaction rates in polar vs. nonpolar solvents; attributed to solvent effects on transition-state stabilization .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Approaches :
- Density Functional Theory (DFT) : Calculate partial charges on iodine and adjacent carbons to predict regioselectivity in substitution reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility anomalies in fluorinated systems .
- Validation : Compare computed NMR chemical shifts with experimental data (Δδ < 1 ppm acceptable) .
Q. How can researchers address discrepancies in reported toxicity or environmental persistence data for this compound?
- Data Reconciliation :
- Analytical Consistency : Ensure studies use identical purity standards (e.g., ≥97% by HPLC) and exposure models .
- Environmental Fate : Track degradation products (e.g., perfluorooctanesulfonic acid, PFOS) via LC-MS/MS in simulated environmental matrices .
Q. What safety protocols are critical when handling this compound, particularly regarding peroxide formation?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
